![molecular formula C17H19N3O3 B15162392 (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene CAS No. 145429-89-6](/img/structure/B15162392.png)
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a nitrophenyl group and a pentyloxyphenyl group, making it a unique and interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with a phenol derivative, such as 4-pentyloxyphenol, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The azo bond can be oxidized to form azoxy compounds using oxidizing agents like hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Hydrogen peroxide in acetic acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Major Products Formed
Reduction: (E)-1-(4-Aminophenyl)-2-[4-(pentyloxy)phenyl]diazene.
Oxidation: Azoxy derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a model compound to study azo coupling reactions and the behavior of azo compounds under different conditions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene involves its interaction with biological molecules and cellular pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azo bond can also be cleaved under certain conditions, releasing active fragments that can target specific molecular pathways.
類似化合物との比較
Similar Compounds
(E)-1-(4-Nitrophenyl)-2-phenyl diazene: Lacks the pentyloxy group, making it less hydrophobic.
(E)-1-(4-Nitrophenyl)-2-[4-(methoxy)phenyl]diazene: Contains a methoxy group instead of a pentyloxy group, affecting its solubility and reactivity.
Uniqueness
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene is unique due to the presence of the pentyloxy group, which imparts specific hydrophobic properties and influences its reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of hydrophobic substituents on the behavior of azo compounds.
特性
CAS番号 |
145429-89-6 |
|---|---|
分子式 |
C17H19N3O3 |
分子量 |
313.35 g/mol |
IUPAC名 |
(4-nitrophenyl)-(4-pentoxyphenyl)diazene |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-4-13-23-17-11-7-15(8-12-17)19-18-14-5-9-16(10-6-14)20(21)22/h5-12H,2-4,13H2,1H3 |
InChIキー |
KGCBRPOOLUQQSX-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



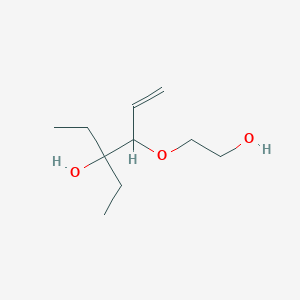
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
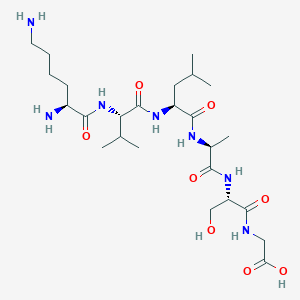
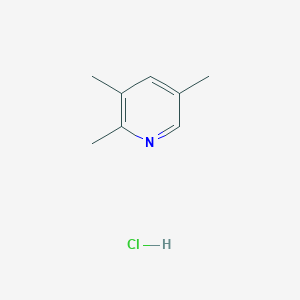
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
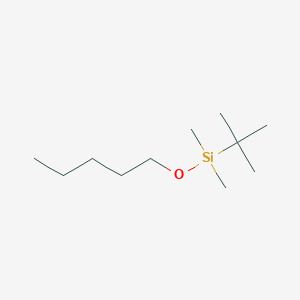
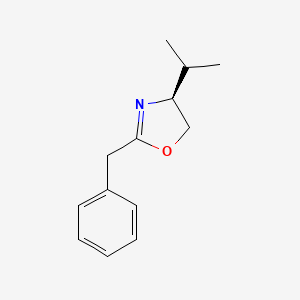
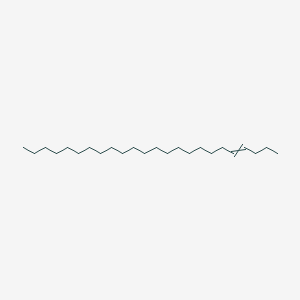
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
